Tert-butyl 2-(4-chloro-2-formylphenoxy)acetate
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Overview
Description
Tert-butyl 2-(4-chloro-2-formylphenoxy)acetate: is an organic compound that features a tert-butyl ester group, a chloro-substituted aromatic ring, and a formyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(4-chloro-2-formylphenoxy)acetate typically involves the esterification of 2-(4-chloro-2-formylphenoxy)acetic acid with tert-butyl alcohol. This reaction can be catalyzed by strong acids such as sulfuric acid or by using coupling reagents like EDCI and HOBt . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(4-chloro-2-formylphenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a suitable base or catalyst.
Major Products Formed
Oxidation: 2-(4-chloro-2-carboxyphenoxy)acetic acid.
Reduction: 2-(4-chloro-2-hydroxyphenoxy)acetate.
Substitution: Various substituted phenoxyacetates depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 2-(4-chloro-2-formylphenoxy)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-(4-chloro-2-formylphenoxy)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions. The chloro group can also participate in halogen bonding, influencing molecular interactions and stability.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl acetate: A simpler ester with similar industrial applications.
Tert-butyl 2-(4-chlorophenoxy)acetate: Lacks the formyl group, making it less reactive in certain chemical reactions.
Tert-butyl 2-(4-formylphenoxy)acetate:
Uniqueness
Tert-butyl 2-(4-chloro-2-formylphenoxy)acetate is unique due to the presence of both a chloro and a formyl group on the aromatic ring. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in organic synthesis and industrial processes.
Properties
Molecular Formula |
C13H15ClO4 |
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Molecular Weight |
270.71 g/mol |
IUPAC Name |
tert-butyl 2-(4-chloro-2-formylphenoxy)acetate |
InChI |
InChI=1S/C13H15ClO4/c1-13(2,3)18-12(16)8-17-11-5-4-10(14)6-9(11)7-15/h4-7H,8H2,1-3H3 |
InChI Key |
QACORMWJWFSFMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=C(C=C(C=C1)Cl)C=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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